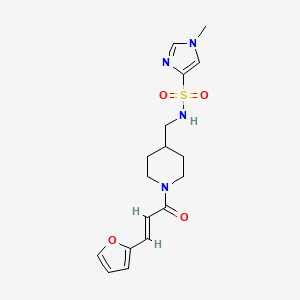
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties. It contains a furan ring, an imidazole ring, and a piperidine ring, which are all common motifs in pharmaceutical compounds.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the corresponding furan, imidazole, and piperidine derivatives.Molecular Structure Analysis
The compound contains several functional groups that could potentially participate in various chemical reactions. The furan ring is a heterocyclic compound that can undergo electrophilic substitution. The imidazole ring is a type of azole, which is a five-membered ring containing at least one other non-carbon atom. The piperidine ring is a common structural motif in many natural products and pharmaceuticals.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound could undergo. However, based on its structure, it could potentially participate in a variety of reactions, including electrophilic aromatic substitution on the furan ring, or nucleophilic substitution at the sulfonamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of multiple rings in the structure suggests that the compound is likely to be relatively rigid. The compound is also likely to be polar due to the presence of the sulfonamide group.Scientific Research Applications
Hybrid Compounds and Biological Activity
Recent advances in the field of medicinal chemistry highlight the synthesis and development of sulfonamide hybrids, which combine sulfonamides with heterocyclic moieties such as furan, imidazole, and others. These hybrids exhibit a wide range of biological activities, showcasing the importance of such compounds in drug development. Sulfonamide hybrids have been designed to enhance therapeutic efficacy and selectivity, offering new avenues for treatment strategies across various disease states (Ghomashi et al., 2022).
Innovative Synthesis Approaches
Research also delves into innovative synthesis methods for creating sulfonamide and heterocyclic hybrids. An efficient three-component reaction has been developed, enabling the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach highlights the functional group tolerance and efficiency of the process, which is critical for generating diverse chemical libraries for biological testing (Cui et al., 2018).
Therapeutic Potential in Disease Treatment
Specific studies have synthesized and evaluated the biological activities of compounds structurally related to the queried sulfonamide, demonstrating promising results in the context of disease treatment. For instance, derivatives of similar compounds have been assessed for their inhibitory potential against enzymes implicated in diabetes and Alzheimer's disease. These findings underscore the therapeutic potential of such compounds in managing complex diseases through enzyme inhibition (Abbasi et al., 2018).
Broad Spectrum of Activity
The breadth of research encompasses the exploration of sulfonamide hybrids for various applications, including their role as antibacterial agents and their potential in addressing central nervous system disorders. This wide range of activity further illustrates the versatility and significance of these compounds in the pharmaceutical landscape (Azzam et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods.
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug candidate. However, this would require extensive testing, including in vitro and in vivo studies, as well as clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. If you have access to such data, I would be happy to help interpret it.
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCRGBKLXQEDL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

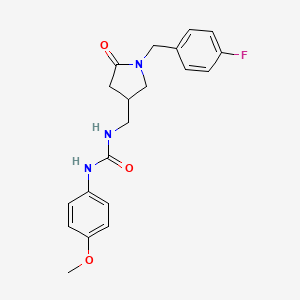
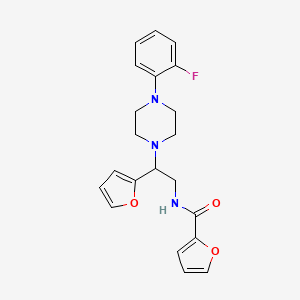
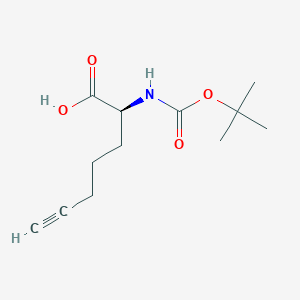
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2985151.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)
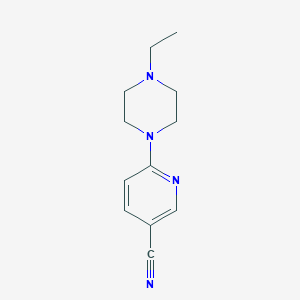
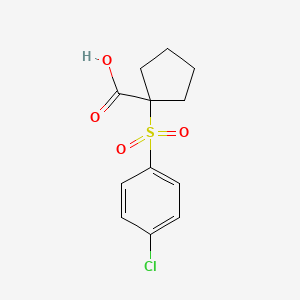

![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
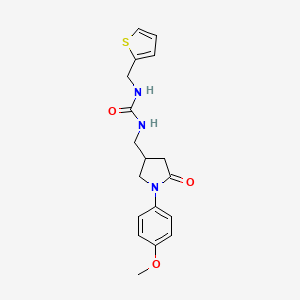
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)
